1-Cinnamylpiperidin-4-amine
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Overview
Description
1-Cinnamylpiperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products. This compound is characterized by the presence of a piperidine ring substituted with a phenylprop-2-en-1-yl group at the 1-position and an amine group at the 4-position.
Preparation Methods
The synthesis of 1-Cinnamylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with cinnamaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as hydrogenation and cyclization .
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of advanced catalytic systems to ensure high yields and purity. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
1-Cinnamylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperidine derivatives .
Scientific Research Applications
1-Cinnamylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of 1-Cinnamylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
1-Cinnamylpiperidin-4-amine can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and antidiabetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperidin-4-amine |
InChI |
InChI=1S/C14H20N2/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-7,14H,8-12,15H2/b7-4+ |
InChI Key |
WFNZTJWHNNELBY-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCC1N)C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCC1N)CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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